molecular formula C12H16OS B15298867 4-(O-tolylthio)pentan-2-one

4-(O-tolylthio)pentan-2-one

Katalognummer: B15298867
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: CANUFLKFMKGANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(O-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS. It is characterized by the presence of a thioether group attached to a pentan-2-one backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(O-tolylthio)pentan-2-one typically involves the reaction of O-tolylthiol with pentan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where O-tolylthiol acts as a nucleophile, attacking the carbonyl carbon of pentan-2-one, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(O-tolylthio)pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different nucleophiles replacing the O-tolyl group.

Wissenschaftliche Forschungsanwendungen

4-(O-tolylthio)pentan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(O-tolylthio)pentan-2-one involves its interaction with molecular targets through its functional groups. The thioether and carbonyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(O-tolylthio)pentan-2-one is unique due to the presence of the O-tolylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

4-(2-methylphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C12H16OS/c1-9-6-4-5-7-12(9)14-11(3)8-10(2)13/h4-7,11H,8H2,1-3H3

InChI-Schlüssel

CANUFLKFMKGANB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1SC(C)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.